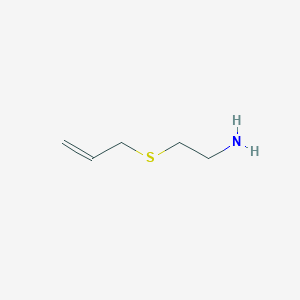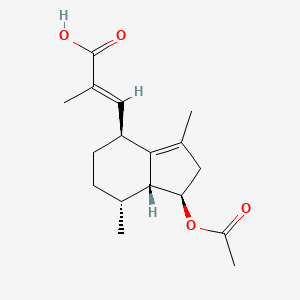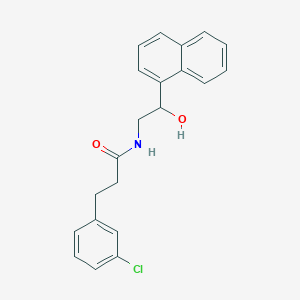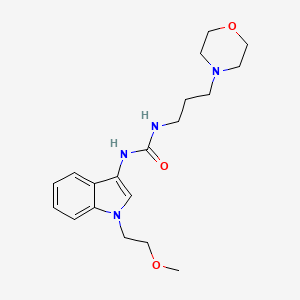
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
- A study by Vidaluc et al. (1995) involved the synthesis of a series of compounds, including ones structurally related to the specified compound, to assess their antiacetylcholinesterase activity. This research highlights the importance of optimizing spacer length and conformational flexibility in designing potent inhibitors (Vidaluc et al., 1995).
Anticancer Properties
- Perković et al. (2016) synthesized novel urea and bis-urea primaquine derivatives, including structural analogs of the specified compound, and evaluated their antiproliferative effects against various cancer cell lines. This study emphasizes the potential of these compounds in developing new cancer therapies (Perković et al., 2016).
Inhibition of Kinase Activity
- Chen et al. (2010) conducted a study on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, which shares structural similarities with the mentioned compound. This research contributes to understanding the role of stereochemistry in the efficacy of kinase inhibitors (Chen et al., 2010).
Applications in Lung Cancer Treatment
- A study by Gil et al. (2021) on a phenoxypyrimidine urea derivative, structurally related to the specified compound, found that it induced apoptosis in non-small cell lung cancer cells, highlighting its potential as a therapeutic agent (Gil et al., 2021).
Antimicrobial Activity
- Zhi et al. (2005) synthesized and evaluated the antimicrobial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are structurally related to the specified compound. This research provides insights into the development of new antimicrobial agents (Zhi et al., 2005).
Analytical Applications
- Akiyama et al. (1991) utilized methoxy(3-morpholinopropyl)silanediyl modified silica gel, structurally related to the specified compound, for the chromatographic determination of components in eye lotion. This study showcases the utility of such compounds in analytical chemistry (Akiyama et al., 1991).
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-morpholin-4-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-25-12-11-23-15-17(16-5-2-3-6-18(16)23)21-19(24)20-7-4-8-22-9-13-26-14-10-22/h2-3,5-6,15H,4,7-14H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTDQTSEUNEYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)


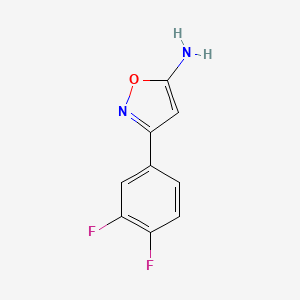
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)
![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)
